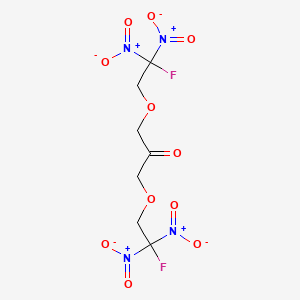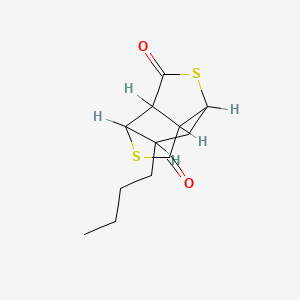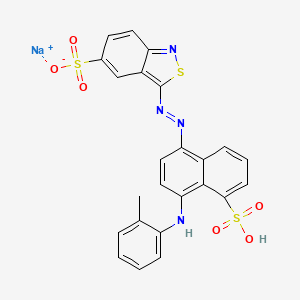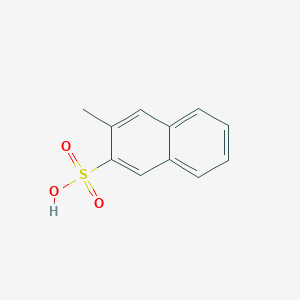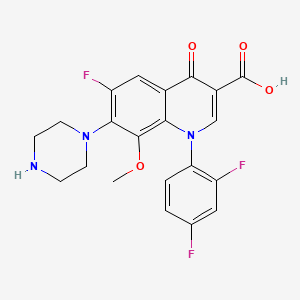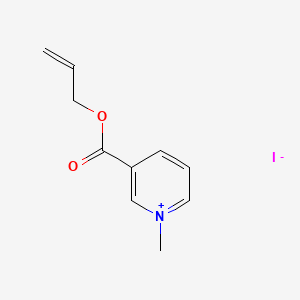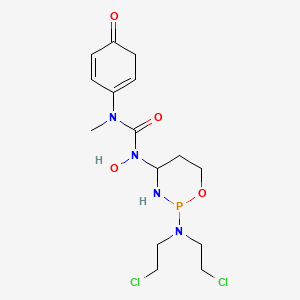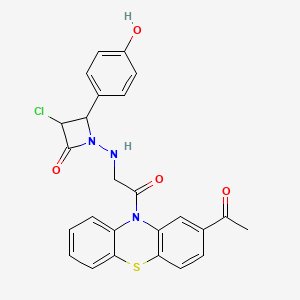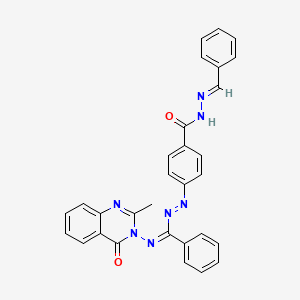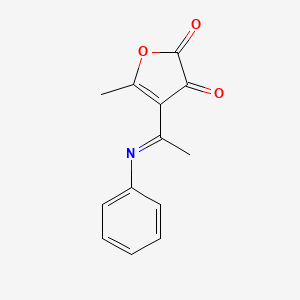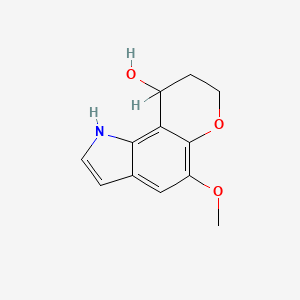
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol is a complex organic compound with a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol . This compound belongs to the class of pyranoindoles, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a methoxy-substituted indole, the compound can be synthesized through a series of reactions involving cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indole: This compound is structurally similar but lacks the hydroxyl group at the 9th position.
7,8,9,10-Tetrahydro-6H-azepino[1,2-a]indoles: These compounds have a different ring structure but share some chemical properties.
4-oxo-2,3-dihydro-1H-[1,4]diazepino[1,7-a]indoles: These compounds also have a fused indole ring system but differ in functional groups and biological activity.
Uniqueness
1,7,8,9-Tetrahydro-5-methoxypyrano(2,3-g)indol-9-ol is unique due to its specific structural features, such as the methoxy and hydroxyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
81258-10-8 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
5-methoxy-1,7,8,9-tetrahydropyrano[2,3-g]indol-9-ol |
InChI |
InChI=1S/C12H13NO3/c1-15-9-6-7-2-4-13-11(7)10-8(14)3-5-16-12(9)10/h2,4,6,8,13-14H,3,5H2,1H3 |
InChI Key |
UQGUIYIZPJVMON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C3C(=C1)C=CN3)C(CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



